molecular formula C19H15ClO6 B11167113 methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11167113
M. Wt: 374.8 g/mol
InChI Key: QUWISKHGKVYVRO-UHFFFAOYSA-N
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Description

Methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various substituents, including a chloro group, a methoxyphenyl group, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methoxyphenylacetic acid.

    Esterification: The 4-methoxyphenylacetic acid is esterified using methanol and a suitable acid catalyst to form methyl 4-methoxyphenylacetate.

    Coupling Reaction: The methyl 4-methoxyphenylacetate is then coupled with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Chlorination: The final step involves the chlorination of the coupled product using a chlorinating agent like thionyl chloride to introduce the chloro group at the 6-position of the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives.

Scientific Research Applications

Methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

Methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups enhances its reactivity and potential pharmacological activity compared to simpler coumarin derivatives.

Properties

Molecular Formula

C19H15ClO6

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 2-[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H15ClO6/c1-23-12-5-3-11(4-6-12)13-8-18(21)26-16-9-17(15(20)7-14(13)16)25-10-19(22)24-2/h3-9H,10H2,1-2H3

InChI Key

QUWISKHGKVYVRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)OC

Origin of Product

United States

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